molecular formula C7H8N2OS B1443142 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one CAS No. 304021-16-7

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

Cat. No. B1443142
M. Wt: 168.22 g/mol
InChI Key: DBHYNUPWRUCSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one” is a chemical compound with the CAS Number: 304021-16-7 . It has a molecular weight of 168.22 . This compound is a versatile chemical compound used in various scientific research areas. Its unique structure offers potential applications in drug discovery, material science, and organic synthesis.


Molecular Structure Analysis

The IUPAC name of this compound is 1,2,3,4-tetrahydro-5H-thieno[3,2-e][1,4]diazepin-5-one . The InChI code is 1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one and related compounds have been synthesized and converted into various novel tricyclic ring systems, such as 4H-imidazo[1,5-a]thieno[2,3-f][1,4]-diazepine, showcasing their potential in creating diverse chemical structures (Fryer, Earley, & Walser, 1978).
  • Research includes the synthesis of thieno[1,2]diazepines, demonstrating the compound's versatility in forming different heterocyclic systems (Munro & Sharp, 1980).

Structural and Crystallographic Studies

  • The crystal structure of a closely related analogue, 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, has been extensively studied, providing insight into molecular interactions and structural behavior at different temperatures (Dutkiewicz et al., 2012).

Chemical Reactivity and Modifications

  • The compound has been used as a starting material for various chemical reactions, such as chlorination, nitration, and methylation, indicating its reactivity and utility in organic synthesis (Hromatka, Binder, & Eichinger, 1973).

Potential Biological Activity

  • Certain derivatives of thieno[1,4]diazepines have been synthesized and evaluated for their antiproliferative activity against cell lines, suggesting potential applications in drug discovery and medicinal chemistry (Lisowski et al., 2002).

Synthesis of Novel Derivatives

  • Various synthetic pathways have been developed for creating novel derivatives of thieno[1,4]diazepines, reflecting the compound's adaptability for generating new pharmacologically interesting molecules (Pokhodylo, Shiika, & Obushak, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHYNUPWRUCSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 2
Reactant of Route 2
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 3
Reactant of Route 3
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 4
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 5
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 6
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.